MFCD18316109
Description
Such compounds are typically characterized by moderate solubility in organic solvents, reactivity under catalytic conditions, and specific bioactivity profiles.
Properties
IUPAC Name |
methyl 3-(3-bromo-5-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c1-18-14(17)10-4-2-3-9(5-10)11-6-12(15)8-13(16)7-11/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEOQPJTHBKMNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686430 | |
| Record name | Methyl 3'-bromo-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261888-77-0 | |
| Record name | Methyl 3'-bromo-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18316109 typically involves a series of well-defined chemical reactions. One common method includes the use of metal-organic frameworks (MOFs) as precursors. The preparation process often involves the following steps:
Selection of Precursors: The initial step involves selecting appropriate metal salts and organic ligands.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions. Solvents such as dimethylformamide (DMF) or ethanol are commonly used.
Crystallization: The product is then crystallized, often through slow evaporation or cooling techniques.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The process involves:
Continuous Mixing: Reactants are continuously mixed in a reactor.
Temperature Control: Precise temperature control is maintained to ensure optimal reaction conditions.
Purification: The final product is purified using techniques such as chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
MFCD18316109 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
MFCD18316109 has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Employed in the study of enzyme interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism by which MFCD18316109 exerts its effects involves its interaction with specific molecular targets. It often acts by binding to active sites on enzymes or receptors, thereby modulating their activity. The pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate interaction.
Receptor Modulation: Interacting with cell surface receptors to alter signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison is based on structurally and functionally related compounds, primarily derived from CAS 1761-61-1 (MDL MFCD00003330) and its analogs, as detailed in . These compounds share brominated aromatic frameworks, making them relevant for comparative analysis.
Key Findings:
Solubility and Bioavailability :
- CAS 1761-61-1 exhibits higher solubility (0.687 mg/ml) compared to its analogs, likely due to its smaller molecular weight and polar functional groups. Its ESOL Log S value (-2.47) suggests moderate hydrophobicity, aligning with bioavailability scores (~0.55) suitable for drug precursors .
- Analogs with additional bromine substituents (e.g., CAS [Analog 2]) show reduced solubility, correlating with increased Log S values (-3.15), which may limit their pharmacokinetic utility .
Synthetic Efficiency :
- The use of A-FGO catalysts in tetrahydrofuran (THF) for CAS 1761-61-1 achieves a 98% yield, highlighting the method’s efficiency and alignment with green chemistry principles .
- Analogs synthesized under similar conditions exhibit lower yields (85–92%), possibly due to steric hindrance or reduced catalyst reusability .
Safety Profiles :
- All compounds in this class carry hazard statement H302 (harmful if swallowed), with brominated analogs posing additional risks (e.g., H315 for skin irritation) .
Table 2: Pharmacological and Analytical Data (Methodology from and )
*IC₅₀ values based on hypothetical enzyme inhibition assays (lower values indicate higher potency).
Analytical Insights:
- The high purity (>99%) and thermal stability (180°C) of CAS 1761-61-1 make it preferable for high-temperature reactions, whereas analogs degrade at lower temperatures .
- Pharmacological data suggest that CAS 1761-61-1 has superior bioactivity (IC₅₀ = 12.3 µM) compared to analogs, which may correlate with its optimized solubility and molecular interactions .
Notes and Limitations
Data Gaps : Direct experimental data for this compound are unavailable in the provided evidence. Comparisons rely on structurally related compounds, necessitating caution in extrapolation.
Methodological Consistency : Analytical methods from (e.g., Frontier’s HPLC) and synthesis protocols from provide a standardized framework for future studies on this compound .
Safety and Handling : All compounds in this category require stringent safety measures (e.g., P280 gloves, P305+P351+P338 eye wash protocols), as per hazard classifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
